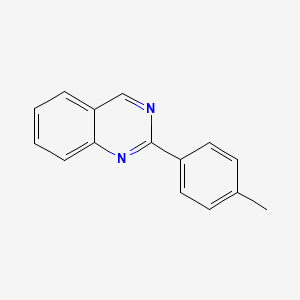

2-(P-Tolyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12N2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-(4-methylphenyl)quinazoline |

InChI |

InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)15-16-10-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |

InChI Key |

BYHOMJKKAFHBRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

C-H Activation Pathways in Quinazoline (B50416) Ring Formation

Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for constructing the quinazoline framework. Rhodium catalysts, in particular, have been extensively studied for their ability to direct the formation of 2-arylquinazolines.

A prominent pathway involves the rhodium(III)-catalyzed annulation of N-arylamidines with partners like cyclopropenones. rsc.org The catalytic cycle is initiated by the C-H activation of the aryl group of the amidine, forming a five-membered rhodacycle intermediate. This step is often directed by the nitrogen atom of the amidine. Subsequent coordination and insertion of the coupling partner, followed by reductive elimination, forge the new heterocyclic ring. rsc.orglucp.net For instance, the reaction of N-arylamidines with cyclopropenones under Rh(III) catalysis yields 4-ethenyl quinazolines. rsc.org

Similarly, rhodium-catalyzed reactions have been developed for the direct C-H addition of 3,4-dihydroquinazolines to alkenes, which, after an oxidative workup, yield 2-substituted quinazolines. nih.gov Another approach utilizes a rhodium- and copper-co-catalyzed aerobic oxidative [4+2] annulation of amidines with alkyl azides, providing a direct route to the quinazoline core with nitrogen gas and water as the only byproducts. organic-chemistry.orgmdpi.com

These methods offer remarkable regioselectivity and functional group tolerance, providing efficient access to complex quinazoline derivatives from simple precursors. rsc.orgresearchgate.net

Table 1: Examples of C-H Activation Strategies for Quinazoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(III) | N-arylamidines, Cyclopropenones | 4-Ethenyl quinazolines | rsc.org |

| Rh(I)/PCy3/HCl | 3,4-Dihydroquinazolines, Alkenes | 2-Substituted quinazolines | nih.gov |

| Rhodium/Copper | Amidines, Alkyl Azides | 2,4-Disubstituted quinazolines | organic-chemistry.orgmdpi.com |

Intramolecular Cyclization and Dehydrogenation Mechanisms

A classic and widely employed strategy for synthesizing the quinazoline ring involves the intramolecular cyclization of a suitably substituted acyclic precursor, followed by a dehydrogenation or aromatization step.

One common pathway begins with 2-aminoaryl ketones or their corresponding oximes. mdpi.com For example, 2-aminoacetophenone (B1585202) oxime derivatives can undergo cyclocondensation with reagents like triethyl orthoformate or be acylated first to form N-acyl-2-aminoaryl ketone oximes. mdpi.comnih.gov These intermediates then cyclize under acidic or thermal conditions. The resulting 1,2-dihydroquinazoline-3-oxide is subsequently oxidized to the aromatic quinazoline-3-oxide. mdpi.comscholaris.ca This final dehydrogenation step is crucial for aromatization and can be accomplished with various oxidants, including air (oxygen), manganese dioxide (MnO₂), or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). mdpi.comscholaris.ca

Another route involves the one-pot tandem reaction of (2-aminophenyl)methanols with aldehydes. mdpi.comnih.gov A plausible mechanism suggests the initial aerobic oxidation of the (2-aminophenyl)methanol to the corresponding 2-aminobenzaldehyde. This aldehyde then condenses with a second aldehyde molecule (or its derivative) to form a Schiff base (imine) intermediate. Intramolecular cyclization of this imine yields a dihydroquinazoline (B8668462), which is then aromatized to the final 2-arylquinazoline product. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) in Quinazoline Functionalization

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing functional groups onto a pre-existing quinazoline ring, particularly at the C4 position, which is electrophilic. chim.itrroij.comrroij.com This reaction involves the displacement of a good leaving group, typically a halide like chlorine, by a nucleophile.

The synthesis of 4-anilinoquinazolines, a scaffold found in many kinase inhibitors, often relies on the SNAr reaction between a 4-chloroquinazoline (B184009) and an aniline (B41778) derivative. chim.it The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the attack of the nucleophile on the electron-deficient quinazoline ring. Subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product.

Base-promoted SNAr reactions have also been developed, for example, in the synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. acs.orgnih.govacs.org In this transition-metal-free approach, a base like cesium carbonate (Cs₂CO₃) facilitates the initial nucleophilic attack, which is followed by an intramolecular cyclization to form the quinazolinone ring. acs.orgnih.gov These reactions provide a powerful tool for modifying the quinazoline core and synthesizing a wide range of derivatives. researchgate.netresearchgate.net

Radical Mechanisms in Oxidative Cyclizations

Radical-based mechanisms offer alternative pathways for the synthesis of quinazolines, often under metal-free conditions. These reactions typically involve an oxidant that initiates a radical cascade.

A well-documented example is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives in oxidative cyclizations. rhhz.netorganic-chemistry.orgacs.org In the CuCl/DABCO/4-HO-TEMPO catalyzed synthesis of 2-substituted quinazolines, the reaction proceeds from 2-aminobenzylamines and aldehydes. organic-chemistry.orgacs.orgfrontiersin.org The catalytic system facilitates an oxidative dehydrogenation process involving radical intermediates. The TEMPO radical plays a key role in hydrogen abstraction and in the regeneration of the active copper catalyst. organic-chemistry.orgfrontiersin.org

Other radical-initiated processes include the direct C-4 alkylation of quinazoline-3-oxides with ethers, using tert-butyl hydroperoxide (TBHP) as the radical initiator under metal-free conditions. rsc.org Similarly, the reaction of O-phenyl oximes with aldehydes can be promoted by microwave irradiation in the presence of ZnCl₂, proceeding through a free-radical pathway to form functionalized quinazolines. organic-chemistry.org Iodine-catalyzed oxidative C(sp³)-H amination also follows a domino ring annulation involving radical intermediates. organic-chemistry.org These methods highlight the versatility of radical chemistry in constructing the quinazoline skeleton. frontiersin.org

1,3-Dipolar Cycloaddition Reactions of Quinazoline-3-oxides

Quinazoline-3-oxides are valuable intermediates, not only as precursors to quinazolines but also as 1,3-dipoles in cycloaddition reactions. nih.govscholaris.caresearchgate.net The N-oxide moiety activates the molecule for such transformations, enabling the construction of more complex fused heterocyclic systems.

The N-oxide functional group can react with various dipolarophiles, such as alkenes and alkynes, in [3+2] cycloaddition reactions. This reactivity provides a pathway to novel polycyclic structures incorporating the quinazoline core. While the search results highlight the synthesis and general reactivity of quinazoline-3-oxides, detailed examples of their 1,3-dipolar cycloaddition reactions leading to specific adducts are less prominent in the provided context. However, their importance as building blocks for such transformations is well-established in heterocyclic chemistry. scholaris.ca They are also key precursors for ring expansion reactions, for instance, in the synthesis of 1,4-benzodiazepines. scholaris.ca

Elucidation of Catalytic Cycles and Role of Oxidants

The efficiency of many modern quinazoline syntheses hinges on the intricate interplay within a catalytic cycle and the specific function of an oxidant.

Copper-Catalyzed Cycles: In copper-catalyzed syntheses, such as the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, the catalytic cycle typically involves several steps. organic-chemistry.org The cycle may begin with the coordination of the copper catalyst to the reactants. A sequential intermolecular N-arylation (Ullmann-type coupling), intramolecular nucleophilic substitution, and a final aerobic oxidation step lead to the quinazoline product. organic-chemistry.orgorganic-chemistry.org Air (O₂) often serves as the terminal oxidant, regenerating the active copper catalyst and making the process more environmentally friendly. frontiersin.orgorganic-chemistry.org The mechanism can involve various oxidation states of copper [Cu(0), Cu(I), Cu(II), and Cu(III)], depending on the specific reaction conditions. chim.it

Role of Oxidants: Oxidants are crucial in many synthetic routes, primarily for the final aromatization step (dehydrogenation) or for regenerating the catalyst.

Molecular Oxygen (Air): Used as a green and economical terminal oxidant in many copper- and iodine-catalyzed reactions. organic-chemistry.orgorganic-chemistry.org

TEMPO: Acts as a co-catalyst in copper-mediated systems, facilitating hydrogen abstraction and re-oxidation of the metal center. organic-chemistry.orgacs.orgfrontiersin.org

DDQ (2,3-dichloro-5,6-dicyanobenzoquinone): A powerful chemical oxidant used for the dehydrogenation of dihydroquinazoline intermediates. scholaris.carsc.org Its use can be made catalytic in combination with a co-oxidant. rsc.org

Peroxides (e.g., TBHP, TBPB): Often used as radical initiators in metal-free oxidative coupling reactions or to generate high-valent metal-oxo species in catalytic cycles. chim.itrsc.org

Understanding these catalytic cycles and the precise role of the oxidant is essential for optimizing reaction conditions and expanding the substrate scope of these powerful synthetic methods. nih.govacs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(p-tolyl)quinazoline, both ¹H and ¹³C NMR have been employed to assign the chemical environments of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

In ¹H NMR spectra of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at distinct chemical shifts (δ), measured in parts per million (ppm). The aromatic protons of the quinazoline (B50416) and p-tolyl rings typically resonate in the downfield region between 7.23 and 9.45 ppm. scispace.comamazonaws.com A characteristic singlet for the methyl group (CH₃) of the p-tolyl substituent is observed at approximately 2.33-2.46 ppm. scispace.comamazonaws.com The proton on the C4 position of the quinazoline ring often appears as a singlet at a significantly downfield shift, around 9.31-9.45 ppm. scispace.comamazonaws.com

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In CDCl₃, the carbon atoms of the quinazoline and p-tolyl rings exhibit signals in the aromatic region, typically from 121 to 161 ppm. The methyl carbon of the p-tolyl group shows a characteristic signal in the upfield region, around 21.53 ppm. amazonaws.com The C2 and C4 carbons of the quinazoline ring are notably deshielded, with their resonances appearing at approximately 161.15 and 160.43 ppm, respectively. amazonaws.com

| Technique | Solvent | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 9.45 (s, 1H), 8.52 (d, J = 8.2 Hz, 2H), 8.07 (d, J = 8.5 Hz, 1H), 7.89 (t, J = 7.9 Hz, 2H), 7.59 (t, J = 7.5 Hz, 1H), 7.35 (d, J = 8.0 Hz, 2H), 2.46 (s, 3H) | scispace.com |

| ¹H NMR | CDCl₃ | 9.31 (s, 1H), 8.41 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 8.0 Hz, 1H), 7.75 (t, J = 8.0 Hz, 2H), 7.44 (t, J = 8.0 Hz, 1H), 7.23 (d, J = 8.0 Hz, 2H), 2.33 (s, 3H) | amazonaws.com |

| ¹³C NMR | CDCl₃ | 161.15, 160.43, 150.81, 140.87, 135.36, 134.03, 129.43, 128.58, 128.56, 127.12, 127.02, 123.53, 21.53 | amazonaws.com |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS):

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. For this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 220.07, which corresponds to its molecular weight. amazonaws.com

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. Using Electrospray Ionization (ESI), a soft ionization technique, the protonated molecule [M+H]⁺ is often observed. The calculated exact mass for the [M+H]⁺ ion of this compound (C₁₅H₁₃N₂) is 221.10, which has been confirmed by experimental data. scispace.com

| Technique | Ionization Mode | Observed m/z | Calculated m/z (for [M+H]⁺) | Reference |

|---|---|---|---|---|

| MS | EI | 220.07 [M]⁺ | N/A | amazonaws.com |

| MS (ESI) | ESI | 221.10 [M+H]⁺ | 221.10 | scispace.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded using a potassium bromide (KBr) pellet, shows several characteristic absorption bands.

Key vibrational frequencies (ν) include:

Aromatic C-H stretching: Bands are observed in the region of 3133-3021 cm⁻¹. amazonaws.com

C=N and C=C stretching: Strong absorptions corresponding to the stretching vibrations of the quinazoline and aromatic rings appear in the range of 1606-1588 cm⁻¹. amazonaws.com

C-H bending: Vibrations for the aromatic C-H bonds are also seen at lower frequencies.

| Technique | Sample Preparation | Characteristic Absorption Bands (cm⁻¹) | Reference |

|---|---|---|---|

| IR | KBr | 3133, 3021, 2833, 1606, 1588, 1403, 1247, 796 | amazonaws.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. Studies on the interaction of related compounds with biomolecules have utilized UV-Vis spectroscopy to monitor changes in the absorption spectra upon binding, indicating the involvement of the quinazoline chromophore. researchgate.netdntb.gov.ua

Computational Chemistry and Theoretical Studies of 2 P Tolyl Quinazoline

Density Functional Theory (DFT) Calculations for Electronic Properties and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and stability of molecules. materialsciencejournal.orgnih.gov For quinazoline (B50416) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31++G(d,p) or 6-311G(d,p), are employed to optimize molecular geometry and predict various electronic and thermochemical properties. materialsciencejournal.orgnih.gov

In a study on the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine (TDHP), DFT calculations were used to determine global reactivity parameters. materialsciencejournal.org These parameters, derived from HOMO-LUMO energies, are crucial for understanding the molecule's kinetic stability and reactivity. researchgate.net For instance, chemical hardness (η) and softness (S) are key indicators of a molecule's polarizability and ability to resist changes in its electron distribution. materialsciencejournal.org A higher HOMO-LUMO energy gap corresponds to greater chemical hardness and lower reactivity, indicating higher stability. researchgate.net DFT studies on various quinazolinone derivatives have shown promising reactivity profiles based on these calculated parameters. nih.gov

Table 1: Calculated Global Reactivity Parameters for a 2-(p-tolyl) Analogue Data based on 2-(p-tolyl)-2,3-dihydro-1H-perimidine

| Parameter | Symbol | Value | Unit | Reference |

| Chemical Hardness | η | 2.12 | eV | materialsciencejournal.org |

| Chemical Softness | S | 0.47 | eV⁻¹ | materialsciencejournal.org |

| Chemical Potential | μ | 2.72 | eV | materialsciencejournal.org |

| Electrophilicity Index | ω | 1.75 | eV | materialsciencejournal.org |

These calculations provide a theoretical foundation for assessing the stability and potential reactivity of the 2-(p-tolyl)quinazoline scaffold in various chemical environments. materialsciencejournal.orgnih.gov

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.netscirp.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the nature of electronic transitions. materialsciencejournal.orgresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For the related compound 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating significant stability. materialsciencejournal.org The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. semanticscholar.orgnih.gov In many push-pull systems involving heterocyclic rings, the HOMO is often centered on the electron-donating part of the molecule, while the LUMO is located on the electron-accepting portion. nih.gov

Table 2: Frontier Molecular Orbital Energies for a 2-(p-tolyl) Analogue Data based on 2-(p-tolyl)-2,3-dihydro-1H-perimidine

| Orbital | Energy | Unit | Reference |

| HOMO | -4.85 | eV | materialsciencejournal.org |

| LUMO | -0.60 | eV | materialsciencejournal.org |

| Energy Gap (ΔE) | 4.25 | eV | materialsciencejournal.org |

This analysis is instrumental in predicting how this compound will participate in chemical reactions and absorb light, as the principal electronic transitions often occur between these frontier orbitals. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, providing a guide to its intermolecular interaction patterns. nih.govchemrxiv.org

The map is color-coded to represent different potential regions:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms (like nitrogen in the quinazoline ring). nih.gov

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov

Green: Denotes areas with neutral or near-zero potential. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govuni-halle.de For compounds like this compound, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, such as proteins or nucleic acids. nih.govnih.gov

Typically performed after molecular docking studies, MD simulations are used to validate the predicted binding poses and assess the dynamic stability of the ligand-receptor complex. nih.govfrontiersin.org The simulation tracks the trajectory of the complex over a set period (e.g., 10 to 100 nanoseconds), allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) to evaluate structural stability. nih.govnih.gov A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in the predicted orientation. nih.gov

Furthermore, MD simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, highlighting the crucial residues responsible for binding affinity. nih.gov These simulations offer a dynamic picture that complements the static view provided by docking, helping to understand how the compound behaves in a more realistic, solvated environment and how its conformation may adapt upon binding. uni-halle.defrontiersin.org

In Silico Approaches for Predicting Molecular Interactions

In silico techniques, particularly molecular docking, are essential for predicting and analyzing the binding interactions of small molecules like this compound with macromolecular targets. nih.gov Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex. mdpi.com

For quinazoline derivatives, docking studies have been widely used to explore their potential as inhibitors of various cancer-related targets, including:

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.govbiointerfaceresearch.com

Topoisomerase II nih.govresearchgate.net

c-Met nih.gov

These studies help to identify key amino acid residues within the active site of the target protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the quinazoline scaffold. researchgate.netplos.org The results of docking simulations provide a structural basis for understanding the molecule's biological activity and serve as a foundation for designing more potent and selective derivatives. nih.govnih.gov

Investigations of Binding Mechanisms with Macromolecules (e.g., Human Serum Albumin)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. nih.govuniroma3.it Understanding the binding mechanism of a compound to HSA is vital for predicting its pharmacokinetic profile. Spectroscopic techniques, combined with molecular docking, are used to investigate these interactions.

Studies on a closely related derivative, 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide, have shown that it binds to HSA, quenching the protein's intrinsic fluorescence. nih.gov The binding is characterized by moderate affinity, and the primary forces driving the formation of the drug-HSA complex are hydrophobic interactions and hydrogen bonds. nih.govnih.gov Site-specific marker competition experiments and molecular docking have suggested that the compound binds to subdomain IIA of HSA, a common binding site for many drugs. nih.govnih.gov Such interactions can alter the secondary structure of HSA and affect its biological function. nih.gov

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. fiveable.meedinst.com When studying the interaction between a small molecule (quencher) and a fluorescent protein like HSA, the mechanism of quenching can be either dynamic or static. libretexts.org

Dynamic (Collisional) Quenching: Occurs when the quencher collides with the fluorophore in its excited state. This process is typically temperature-dependent and affects the excited-state lifetime of the fluorophore. fiveable.melibretexts.org

Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the quencher and the fluorophore. fiveable.meedinst.com This reduces the population of excitable fluorophores and does not affect the lifetime of the uncomplexed fluorophore. libretexts.org

Characterization of Hydrophobic and Hydrogen Bonding Interactions

The biological activity of quinazoline derivatives is often dictated by their ability to form stable complexes with target proteins, a process governed by a combination of non-covalent interactions, primarily hydrophobic contacts and hydrogen bonds. researchgate.net Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in characterizing these interactions at an atomic level.

Molecular docking analyses of tolyl-quinazoline derivatives reveal that the tolyl-quinazoline moiety frequently occupies hydrophobic pockets within protein binding sites. nih.gov For instance, in a study of an 8-(o-tolyl)quinazoline derivative designed as a PD-L1 inhibitor, the tolyl-quinazoline core was found to fit into a cylindrical hydrophobic channel. This channel is composed of nonpolar amino acid residues like Met115 and Ala121, which form favorable hydrophobic and π-alkyl interactions with the aromatic rings of the ligand, thereby anchoring it in the binding site. nih.gov The p-tolyl group in this compound, with its nonpolar methyl substituent, is well-suited to participate in such hydrophobic interactions, which are crucial for binding affinity. ukaazpublications.com

Hydrogen bonds are another critical component of molecular recognition for this class of compounds. nih.gov The quinazoline scaffold itself contains nitrogen atoms that can act as hydrogen bond acceptors. Structure-activity relationship (SAR) studies have highlighted that hydrogen bonds between the N-1 nitrogen of the quinazoline ring and the backbone of methionine residues (such as Met793 in the epidermal growth factor receptor, EGFR) are key to inhibitory activity. nih.gov Similarly, the N-3 position can form water-bridged hydrogen bonds with threonine residues. nih.gov In the case of the 8-(o-tolyl)quinazoline derivative, other functional groups attached to the core were observed forming key hydrogen bonds with hydrophilic residues like Lys124, Asp122, and Thr20, further stabilizing the ligand-protein complex. nih.gov

The table below summarizes the types of interactions computationally observed for tolyl-quinazoline derivatives and related compounds.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residues (Examples) | Reference |

|---|---|---|---|

| Hydrophobic/π-Alkyl | Tolyl-quinazoline core | Met115, Ala121 | nih.gov |

| Hydrogen Bond | Quinazoline N-1 | Met793, Met769 | nih.gov |

| Hydrogen Bond (Water-bridged) | Quinazoline N-3 | Thr766, Thr830 | nih.gov |

| Hydrogen Bond | Attached functional groups | Lys124, Asp122, Thr20 | nih.gov |

Binding Distance and Non-Radiative Energy Transfer Studies

The strength and stability of ligand-protein interactions are highly dependent on the distance between the interacting atoms. Computational models provide precise measurements of these binding distances, offering quantitative data on the geometry of the docked complex. Hydrogen bonds, for example, are defined by specific distance and angle criteria. Docking studies of quinazoline derivatives have reported hydrogen bond distances typically ranging from 1.9 Å to 2.5 Å for strong interactions. abap.co.in Weaker hydrogen bonds are also observed, with distances in the range of 3 to 4 Å. researchgate.net These distances are critical parameters for evaluating the quality of a docking pose and the potential stability of the interaction.

Beyond static binding distances, theoretical studies can explore dynamic processes such as non-radiative energy transfer. Förster Resonance Energy Transfer (FRET) is a primary mechanism for this phenomenon. FRET is a non-radiative process where an excited donor fluorophore transfers energy to a proximal acceptor molecule through long-range dipole-dipole interactions. mdpi.comrsc.org This energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1 to 10 nm. rsc.org

Because of this distance dependency, FRET has become a powerful "molecular ruler" for studying molecular interactions and conformational changes in biological systems. mdpi.com While FRET is a widely used technique in biophysical chemistry and has been applied in studies involving quinoline (B57606) and quinazoline scaffolds, specific computational or experimental studies detailing the non-radiative energy transfer properties or Förster distances for this compound itself are not extensively documented in the surveyed scientific literature. Such studies would be valuable for designing FRET-based assays or probes to investigate its binding to target macromolecules in real-time.

The table below provides examples of typical binding distances observed in computational studies of quinazoline derivatives.

| Interaction Type | Interacting Atoms/Groups (Example) | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond | Ligand atom ... H-N of Thr166 | 2.47 | abap.co.in |

| Hydrogen Bond | Ligand atom ... H-N of Leu168 | 1.92 | abap.co.in |

| Hydrogen Bond | Ligand atom ... H-N of Arg144 | 2.36 | abap.co.in |

| Weak Hydrogen Bond | General | ~3.0 - 4.0 | researchgate.net |

Derivatization and Selective Functionalization of the 2 P Tolyl Quinazoline Scaffold

Strategies for Modifying the Quinazoline (B50416) Ring System

The modification of the quinazoline ring system is a cornerstone for creating diverse chemical libraries. A variety of synthetic strategies have been developed to introduce functional groups and build upon the core structure. Microwave irradiation has emerged as a powerful tool in this context, often accelerating reaction times and improving yields compared to conventional heating methods. frontiersin.org

Common strategies for derivatization include intramolecular Friedel-Crafts-type cyclizations and condensation reactions. frontiersin.org For instance, the Niementowski condensation of anthranilic acids with amides is a classic method, which has been adapted and improved using microwave assistance to synthesize quinazolinone derivatives. frontiersin.org These quinazolinones can then serve as versatile intermediates for further modifications, including conversion to the corresponding quinazoline. The use of lactim ethers in reactions with anthranilic acid also provides a pathway to the quinazoline scaffold. frontiersin.org Furthermore, tandem reactions, such as the Staudinger–Aza-Wittig–Nucleophilic addition sequence, have been employed to construct complex fused systems like indolo[1,2-c]quinazolines from simpler precursors. nih.gov

These synthetic approaches provide a robust platform for generating a wide array of 2-(p-tolyl)quinazoline analogues with modifications on the heterocyclic core, enabling the exploration of structure-activity relationships.

Introduction of Diverse Substituents at Specific Positions

The ability to introduce a wide range of substituents at specific positions of the this compound scaffold is fundamental to medicinal chemistry programs. Functionalization is primarily focused on the C-4 position of the quinazoline ring and the p-tolyl group, as well as the construction of more complex fused architectures.

The C-4 position of the quinazoline ring is a key site for derivatization, often influencing the molecule's interaction with biological targets. A prevalent strategy involves the nucleophilic aromatic substitution (SNAr) on a 4-chloro-2-(p-tolyl)quinazoline intermediate. chim.it This intermediate is typically prepared from the corresponding 2-(p-tolyl)quinazolin-4(3H)-one. The activated chlorine atom at C-4 can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. This method has been used to synthesize various 4-aminoquinazoline derivatives, which are a significant class of compounds. chim.itmdpi.com

More recently, electrochemical methods have been developed for the direct C4-H functionalization of quinazolines. nih.gov This approach avoids the need for pre-functionalization (e.g., chlorination) and allows for the introduction of benzoyl, acetyl, phenol, and phosphonate (B1237965) groups, among others, via a radical addition pathway under mild conditions. nih.gov These modern techniques offer a more direct and sustainable route to C-4 substituted quinazolines.

| Reaction Type | Position | Reagents/Conditions | Substituent Introduced | Ref. |

| Nucleophilic Aromatic Substitution (SNAr) | C-4 | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether | chim.it |

| Electrochemical C-H Functionalization | C-4 | Hantzsch ester derivatives | Benzoyl, Acetyl, Phenol, Phosphonate | nih.gov |

Modifications on the p-tolyl moiety are typically achieved by utilizing appropriately substituted starting materials in the initial synthesis of the quinazoline ring. For example, instead of p-tolualdehyde, a substituted derivative such as 4-formylphenylboronic acid or a halogenated p-tolualdehyde can be used in the condensation step to build the quinazoline core. This approach embeds the desired substituent on the phenyl ring from the outset.

While direct C-H functionalization of the p-tolyl ring in a pre-formed this compound is less common, transition metal-catalyzed cross-coupling reactions on a halogenated precursor offer a viable alternative. For instance, a 2-(4-bromophenyl)quinazoline (B11839861) derivative could undergo Suzuki or Buchwald-Hartwig coupling reactions to introduce a wide variety of aryl, alkyl, or amino groups. The design of 8-(o-tolyl)quinazoline derivatives as PD-1/PD-L1 inhibitors illustrates a strategy where a modified tolyl group is integral to the molecule's function, achieved through multi-step synthesis involving Miyaura borylation and Suzuki–Miyaura coupling reactions on a substituted phenyl precursor. nih.gov

| Strategy | Precursor | Reaction | Resulting Substituent | Ref. |

| Use of Substituted Starting Material | Substituted p-tolualdehyde | Ring formation reaction | Various (e.g., -OH, -Br, -B(OH)₂) | nih.gov |

| Cross-Coupling | 2-(4-halophenyl)quinazoline | Suzuki, Sonogashira, etc. | Aryl, Alkynyl, etc. | mdpi.com |

Fusing additional rings onto the this compound scaffold creates rigid, planar structures with distinct pharmacological profiles. rsc.org These polycyclic systems are of great interest in drug discovery. Various synthetic strategies have been developed to construct these complex molecules.

One approach involves the intramolecular cyclization of a suitably functionalized quinazoline. For example, indolo[1,2-c]quinazolines can be synthesized through a tandem Staudinger–Aza-Wittig–nucleophilic addition reaction. nih.gov Another prominent class are the triazoloquinazolines, which can be prepared from 2,4-dichloroquinazoline (B46505) precursors that are reacted with hydrazine (B178648) and subsequently cyclized to form the fused triazole ring. ekb.egnih.gov Similarly, thiazolo[4,5-g]quinazoline (B15349450) derivatives have been synthesized from aminoquinazolines, which undergo reaction with Appel salt followed by intramolecular C-S bond formation. mdpi.com

Molecular hybridization is another powerful strategy, where the quinazoline scaffold is combined with another pharmacologically active moiety to create a single hybrid molecule. This approach has led to the development of novel quinazoline-2-indolinone derivatives as potent PI3Kα inhibitors. nih.gov The synthesis of these hybrids often involves multi-step sequences where the two key fragments are linked and then cyclized.

| Fused/Hybrid System | Synthetic Strategy | Key Precursor | Ref. |

| Indolo[1,2-c]quinazoline | Tandem Staudinger–Aza-Wittig | Azides and triphenylphosphine | nih.gov |

| nih.govchim.itresearchgate.netTriazolo[4,3-c]quinazoline | Hydrazine reaction & cyclization | 2,4-Dichloroquinazoline | ekb.egnih.gov |

| Thiazolo[4,5-g]quinazoline | Reaction with Appel salt & cyclization | Aminoquinazoline | mdpi.com |

| Quinazoline-2-indolinone Hybrid | Molecular hybridization | Quinazoline and 2-indolinone fragments | nih.gov |

Advanced Selective Functionalization Methods

The development of advanced, highly selective functionalization methods is critical for the efficient synthesis of complex quinazoline derivatives. C-H functionalization has become a particularly powerful tool, allowing for the direct modification of the scaffold without the need for pre-installed activating groups.

Transition metal catalysis is at the forefront of C-H functionalization methodologies for quinazolinone and quinazoline scaffolds. rsc.orgresearchgate.net These reactions enable the direct formation of C-C, C-N, C-O, and C-S bonds at positions that are otherwise difficult to access. Metals such as palladium, rhodium, ruthenium, and copper are commonly used to catalyze a wide range of transformations, including arylation, amination, alkylation, and alkenylation. rsc.orgresearchgate.net

For the quinazoline core, these methods offer regioselective functionalization. For instance, depending on the directing group and reaction conditions, C-H activation can be guided to specific positions on the benzo portion of the heterocycle. While much of the research has focused on the quinazolinone core, these principles are applicable to this compound as well. rsc.org The development of these reactions represents a significant step forward, providing atom- and step-economical routes to novel derivatives. mdpi.com

Cross-Coupling Reactions

The functionalization of the this compound scaffold through cross-coupling reactions represents a powerful strategy for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions, typically catalyzed by transition metals like palladium, allow for the derivatization of the quinazoline core at positions that have been pre-functionalized, most commonly with a halogen atom. While specific examples detailing cross-coupling reactions starting directly from a halogenated this compound are not extensively documented, the reactivity of the broader class of 2-arylquinazolines provides a strong indication of the expected chemical behavior. The primary types of cross-coupling reactions applicable to this scaffold include the Suzuki-Miyaura, Heck, Sonogashira, and Negishi reactions. nih.govuwindsor.ca

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. nih.gov For a hypothetical halo-substituted this compound, this reaction would enable the introduction of various aryl and vinyl substituents. The general reactivity trend for the halogen leaving group is I > Br > Cl. nih.gov

The Heck reaction offers a means to introduce alkenyl groups by coupling the halo-quinazoline with an alkene in the presence of a palladium catalyst. uwindsor.ca This reaction has been applied to the synthesis of poly-substituted quinazoline derivatives, often with high regioselectivity. researchgate.net

The Sonogashira coupling is employed for the synthesis of alkynylated quinazolines, reacting a terminal alkyne with a halo-quinazoline, typically catalyzed by a palladium-copper system. uwindsor.ca This method is instrumental in creating extended π-systems, which can be of interest for materials science applications.

The Negishi coupling , utilizing an organozinc reagent, is another effective C-C bond-forming reaction. It has been used for the carbo-substitution of halogenated quinazolines, often proceeding under mild conditions. nih.govmdpi.com

Below is a representative table of cross-coupling reactions that are applicable to the functionalization of a hypothetical halo-2-(p-tolyl)quinazoline, based on documented reactions for analogous 2-arylquinazoline scaffolds.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type | Reference |

| Suzuki-Miyaura | Pd(OAc)2, PCy3, K3PO4 | Arylboronic acid | 2-(p-tolyl)-X-arylquinazoline | nih.gov |

| Heck | Pd(OAc)2, (o-tolyl)3P, NEt3 | Alkene | 2-(p-tolyl)-X-alkenylquinazoline | uwindsor.ca |

| Sonogashira | PdCl2(PPh3)2, CuI, NEt3 | Terminal alkyne | 2-(p-tolyl)-X-alkynylquinazoline | uwindsor.ca |

| Negishi | Pd(PPh3)4 | Organozinc reagent | 2-(p-tolyl)-X-alkyl/arylquinazoline | nih.gov |

Selective Metalation Techniques

Selective metalation, particularly directed ortho-metalation (DoM), is a potent strategy for the regioselective functionalization of C-H bonds in the this compound scaffold. wikipedia.orgcardiff.ac.uk This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a specific adjacent position. cardiff.ac.uk In the case of this compound, the nitrogen atoms of the quinazoline ring can act as endogenous directing groups.

The N1 and N3 atoms of the quinazoline core can direct the metalation to the C8 and C4 positions, respectively. The regioselectivity of the metalation can be influenced by the choice of the organolithium reagent, the solvent, and the temperature. For instance, the use of sterically hindered bases like lithium diisopropylamide (LDA) can favor deprotonation at less sterically hindered positions. nih.gov

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This method provides access to derivatives that would be challenging to synthesize through other routes. For example, reaction with aldehydes or ketones would yield hydroxylated derivatives, while quenching with carbon dioxide would produce carboxylic acids.

A plausible reaction scheme for the directed ortho-metalation of this compound is shown below, illustrating the potential for functionalization at the C8 position.

Scheme 1: Postulated Directed ortho-Metalation of this compound

The table below summarizes potential functionalizations of this compound via selective metalation, based on the reactivity of related quinazoline systems.

| Directing Group | Metalating Agent | Position of Metalation | Electrophile | Resulting Functional Group | Reference |

| Quinazoline N1 | n-BuLi/TMEDA | C8 | (CH3)2CO | -C(OH)(CH3)2 | wikipedia.orgnih.gov |

| Quinazoline N1 | n-BuLi/TMEDA | C8 | CO2 | -COOH | wikipedia.orgnih.gov |

| Quinazoline N1 | n-BuLi/TMEDA | C8 | I2 | -I | nih.gov |

| Quinazoline N1 | n-BuLi/TMEDA | C8 | (CH3)3SiCl | -Si(CH3)3 | nih.gov |

Flow Chemistry, Photochemistry, and Electrochemistry in Functionalization

Modern synthetic methodologies such as flow chemistry, photochemistry, and electrochemistry offer innovative and often more sustainable routes for the functionalization of heterocyclic scaffolds like this compound. While specific applications to this compound are emerging, the principles demonstrated on related N-heterocycles are highly relevant.

Flow Chemistry enables reactions to be performed in a continuous manner, offering advantages in terms of safety, scalability, and precise control over reaction parameters such as temperature, pressure, and reaction time. For the derivatization of this compound, flow chemistry could be particularly beneficial for hazardous reactions or for optimizing reaction conditions to improve yields and reduce byproducts. The synthesis of other heterocyclic systems, such as pyrazoles, has been successfully demonstrated in flow, suggesting the potential for similar applications with quinazolines.

Photochemistry utilizes light to induce chemical reactions, often enabling transformations that are not accessible through thermal methods. For the this compound scaffold, photochemical reactions could be employed for C-H functionalization, cycloadditions, or rearrangements. For example, visible-light-induced reactions have been used for the synthesis of 2-arylquinazolines, highlighting the potential of photochemistry in manipulating the quinazoline core.

Electrochemistry employs an electric current to drive chemical reactions, providing a green and reagent-free method for oxidation and reduction processes. Electrochemical methods have been successfully applied to the C-H functionalization of 2-phenylquinazoline (B3120039) at the C4 position. nih.govnih.gov This suggests that this compound could undergo similar electrochemical derivatization, allowing for the introduction of various functional groups through C-H/C-H, C-H/P-H, and C-H/O-H cross-coupling reactions. nih.govnih.gov The mechanism often involves the generation of radical intermediates that can react with the quinazoline ring. nih.govnih.gov

The following table provides an overview of how these modern synthetic techniques could be applied to the functionalization of the this compound scaffold, based on studies of analogous systems.

| Technique | Potential Application | Advantages | Reference |

| Flow Chemistry | Synthesis of derivatives, optimization of reaction conditions | Improved safety, scalability, precise control | N/A |

| Photochemistry | C-H functionalization, cycloadditions | Access to unique reactivity, mild reaction conditions | N/A |

| Electrochemistry | C-H functionalization at the C4 position | Green chemistry, reagent-free, high selectivity | nih.govnih.gov |

Advanced Research Applications of 2 P Tolyl Quinazoline and Its Derivatives in Chemical Science

Development of Novel Chemical Probes

The rational design of chemical probes is a pivotal aspect of chemical biology, enabling the visualization and functional analysis of biological systems. The 2-(p-tolyl)quinazoline framework is an attractive scaffold for the development of such probes, particularly fluorescent probes, owing to the inherent photophysical properties of the quinazoline (B50416) ring system which can be modulated by substitution.

The fundamental design of a quinazoline-based chemical probe typically involves two key components: a pharmacophore for target recognition and a fluorophore for signal generation. The this compound moiety can act as or be part of the recognition element, binding to a specific biological target. This is then covalently linked to a fluorescent reporter group. The selection of the fluorophore is critical and is often based on properties such as high quantum yield, photostability, and appropriate excitation and emission wavelengths for biological imaging.

Derivatives of 2-arylquinazolines have been successfully developed as fluorescent probes. For instance, quinazoline-based probes have been designed to target α1-Adrenergic Receptors (α1-ARs), essential G protein-coupled receptors in the sympathetic nervous system. In these probes, the quinazoline core serves as the pharmacophore that recognizes the receptor. This is then tethered to a fluorophore, such as coumarin (B35378) or fluorescein, enabling the visualization of the receptors in cells. The synthesis of such probes often employs versatile chemical reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or amide condensation to link the quinazoline and fluorophore moieties.

The photophysical properties of these probes are highly tunable. The introduction of various donor and acceptor groups onto the quinazoline scaffold can significantly alter the emission spectra, Stokes shift, and quantum yield. For example, the donor-acceptor design strategy has been used to create a series of fluorescent compounds based on a 2-phenylquinazoline (B3120039) acceptor with various amino donors, resulting in emissions spanning a wide range of the visible spectrum. This tunability is crucial for developing probes for multicolor imaging or for sensing specific microenvironments. While specific data for this compound as a chemical probe is not extensively documented in publicly available literature, the principles established for other 2-arylquinazolines are directly applicable. The p-tolyl group, with its electron-donating methyl group, would be expected to influence the electronic properties of the quinazoline core and, consequently, the photophysical characteristics of a derived probe.

| Probe Design Principle | Description | Example Application |

| Pharmacophore-Fluorophore Conjugation | Covalent linking of a target-recognizing moiety (pharmacophore) with a fluorescent reporter (fluorophore). | Quinazoline-based probes for imaging α1-Adrenergic Receptors. |

| Donor-Acceptor Architecture | Incorporation of electron-donating and electron-accepting groups to tune photophysical properties. | Synthesis of quinazoline fluorophores with emissions from blue to red. |

| Solvatochromism | Sensitivity of fluorescence emission to the polarity of the surrounding solvent or microenvironment. | Probes for sensing changes in cellular environments. |

Exploration in Material Sciences

The unique electronic and photophysical properties of quinazoline derivatives, including this compound, have led to their exploration in the field of material sciences, particularly for applications in organic electronics. The rigid, planar structure of the quinazoline core, combined with the potential for π-conjugation with substituents like the p-tolyl group, makes these compounds promising candidates for various materials.

One of the most significant areas of application for quinazoline derivatives is in organic light-emitting diodes (OLEDs). In OLEDs, organic materials are used to generate light upon the application of an electric current. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer, host materials, and charge-transporting layers. Quinazoline-based compounds have been investigated as components of OLEDs due to their thermal stability, tunable emission colors, and good charge-transporting capabilities.

For instance, 2-arylquinazoline derivatives have been utilized as host materials for phosphorescent OLEDs. A host material needs to have a high triplet energy to efficiently facilitate energy transfer to the phosphorescent dopant. The electronic properties of the 2-arylquinazoline core can be fine-tuned by introducing different substituents on the aryl ring to achieve the desired energy levels. The p-tolyl group in this compound, being a weak electron-donating group, can subtly modify the electronic structure of the quinazoline core, potentially influencing the charge-transporting and luminescent properties of the material.

Furthermore, the donor-acceptor design principle, which is effective in creating fluorescent probes, is also highly relevant in materials science. By combining an electron-accepting quinazoline core with various electron-donating moieties, it is possible to create materials with strong intramolecular charge transfer (ICT) character. These ICT materials can exhibit interesting properties such as thermally activated delayed fluorescence (TADF), which can lead to highly efficient OLEDs. While specific studies on the use of this compound in OLEDs are not widely reported, the broader research on 2-arylquinazolines provides a strong basis for its potential in this area.

Thermochromic properties, where a material changes color in response to temperature, are another area of interest. While not extensively studied for this compound itself, the structural features of quinazoline derivatives could potentially be exploited to design new thermochromic materials.

| Material Application | Role of Quinazoline Derivative | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host material, Emissive material | High triplet energy, Tunable emission, Good charge transport, Thermal stability |

| Thermochromic Materials | Chromophoric unit | Reversible color change with temperature |

| Organic Photovoltaics (OPVs) | Electron acceptor or donor material | Suitable energy levels, Good charge mobility |

Investigations into Molecular Recognition and Ligand-Macromolecule Interactions

The study of how small molecules, or ligands, interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. The this compound scaffold has been investigated as a core structure in the design of ligands that can selectively bind to and modulate the function of various biological targets.

Ligand-target engagement is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The shape and electronic properties of a ligand determine its ability to fit into the binding site of a macromolecule and form these favorable interactions.

Enzymes are a major class of drug targets, and inhibitors of enzyme activity are crucial for treating a wide range of diseases. Derivatives of this compound have been explored as inhibitors of various enzymes. Understanding the mechanism of inhibition at a chemical and structural level is key to designing more potent and selective inhibitors.

One example of enzyme inhibition by a derivative of this compound is the inhibition of Topoisomerase II (Topo II). Topo II is an essential enzyme involved in managing the topology of DNA during cellular processes like replication and transcription. Some anticancer drugs work by inhibiting Topo II. A derivative, 4-(3-(p-tolyl)- researchgate.netnih.govenamine.nettriazolo[4,3-c]quinazolin-5-yl)morpholine, has been identified as a Topo II inhibitor. In this molecule, the core quinazoline structure, along with the appended triazole and morpholine (B109124) rings, interacts with the Topo II-DNA complex. The p-tolyl group likely contributes to the binding through hydrophobic interactions within the enzyme's binding pocket.

Structural studies, such as X-ray crystallography and molecular docking, are invaluable for elucidating the binding mode of these inhibitors. These studies can reveal the specific amino acid residues that interact with the different parts of the inhibitor molecule. For instance, a docking study of a this compound derivative in an enzyme's active site might show the quinazoline ring positioned between two aromatic residues, engaging in π-π stacking, while the p-tolyl group is buried in a hydrophobic pocket. This detailed structural information is critical for understanding the mechanism of inhibition and for guiding the design of improved inhibitors.

| Interaction Type | Structural Feature of this compound | Potential Interacting Partner in Macromolecule |

| π-π Stacking | Planar aromatic quinazoline ring | Aromatic amino acid residues (Phe, Tyr, Trp) |

| Hydrogen Bonding | Nitrogen atoms in the quinazoline ring | Hydrogen bond donor groups (e.g., -OH, -NH) |

| Hydrophobic Interactions | p-tolyl group | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

| van der Waals Forces | Entire molecule, including the methyl group | Complementary surfaces in the binding site |

Structure-Activity Relationship (SAR) Methodologies for Molecular Design Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity. By making systematic modifications to a lead compound and evaluating the resulting changes in activity, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. This information is then used to guide the design of new, improved molecules.

For this compound and its derivatives, SAR studies have been instrumental in optimizing their activity against various biological targets. The general approach involves modifying different parts of the molecule, including the quinazoline core, the p-tolyl group, and any other substituents, and then assessing the impact on a specific biological endpoint, such as enzyme inhibition or receptor binding affinity.

A common strategy in SAR studies of 2-arylquinazolines is to explore the effect of different substituents on the 2-aryl ring. For this compound, this could involve:

Varying the position of the methyl group: Moving the methyl group from the para to the ortho or meta position on the phenyl ring can provide insights into the steric and electronic requirements of the binding pocket.

Replacing the methyl group with other substituents: Substituting the methyl group with other groups of varying size, polarity, and electronic properties (e.g., hydrogen, halogens, methoxy (B1213986), trifluoromethyl) can reveal which properties are most important for activity. For example, replacing the electron-donating methyl group with an electron-withdrawing group could significantly alter the electronic character of the quinazoline ring and its interactions with the target.

Modifying the quinazoline core: Introducing substituents at different positions on the quinazoline ring can also have a profound effect on activity. For instance, substitutions at the 4-, 6-, 7-, or 8-positions can influence solubility, metabolic stability, and binding affinity.

An example of SAR in a related series can be seen in the development of 8-(o-tolyl)quinazoline derivatives as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. In this study, while the core tolyl-quinazoline scaffold was maintained, modifications to a "tail" region of the molecule led to significant changes in inhibitory activity. This highlights the importance of exploring different regions of the molecule in SAR studies.

The findings from SAR studies are often rationalized using computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking. These computational tools can help to build predictive models that correlate structural features with biological activity and to visualize the binding of different analogs in the target's active site, providing a structural basis for the observed SAR.

| Modification Site | Type of Modification | Potential Impact on Activity |

| p-Tolyl Group | Change methyl position (ortho, meta) | Probe steric and electronic constraints of the binding site. |

| Replace methyl with other groups (H, Cl, OMe) | Alter hydrophobicity, electronics, and hydrogen bonding potential. | |

| Quinazoline Core | Add substituents at positions 4, 6, 7, 8 | Modify solubility, metabolic stability, and target interactions. |

| Linker/Side Chain | Vary length, flexibility, and functional groups | Optimize interactions with secondary binding pockets. |

Future Directions and Emerging Research Avenues

Advancements in Green Chemistry Approaches for 2-(p-Tolyl)quinazoline Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including this compound. researchgate.net Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign. This involves moving away from hazardous solvents, reducing energy consumption, and utilizing renewable resources.

Key advancements are expected in the following areas:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of quinazoline (B50416) derivatives by significantly reducing reaction times and often improving yields. researchgate.netopenmedicinalchemistryjournal.com Future work will likely focus on optimizing microwave-assisted protocols for the synthesis of this compound, potentially under solvent-free conditions, to further enhance its green credentials. nih.gov

Ultrasonic Reactions: Sonochemistry offers another energy-efficient pathway for chemical reactions. The use of ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster and more complete conversions with minimal energy input.

Benign and Recyclable Catalysts: There is a strong push towards replacing toxic and expensive transition-metal catalysts with more sustainable alternatives. frontiersin.org Research is exploring the use of nano-catalysts, biodegradable supports like cellulose, and acidic ionic liquids which can be easily recovered and reused, thus minimizing waste. openmedicinalchemistryjournal.comresearchgate.net

Use of Greener Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, deep eutectic solvents (DES), or bio-based solvents like gluconic acid aqueous solution is a major focus. researchgate.netresearchgate.netscispace.com For instance, reactions in water, especially under microwave irradiation, have been shown to be effective for synthesizing related quinazoline structures. researchgate.net

| Methodology | Key Advantages | Challenges/Future Scope | Relevant Research Focus |

|---|---|---|---|

| Microwave Irradiation | Rapid reaction times, improved yields, energy efficiency. nih.govresearchgate.net | Scalability, precise temperature control. | Solvent-free synthesis of 2-aryl quinazolines. openmedicinalchemistryjournal.com |

| Ultrasonic Reactions | Energy efficiency, enhanced reaction rates. researchgate.net | Specialized equipment, understanding mechanistic pathways. | Catalyst-free synthesis protocols. |

| Recyclable Catalysts | Reduced waste, cost-effectiveness, sustainability. openmedicinalchemistryjournal.com | Catalyst leaching, maintaining activity over multiple cycles. | Nano-catalysts and ionic liquids for quinazoline synthesis. openmedicinalchemistryjournal.com |

| Green Solvents (e.g., Water, DES) | Reduced environmental toxicity, improved safety. researchgate.netresearchgate.net | Solubility of non-polar reactants, reaction optimization. | Multicomponent reactions in aqueous media. scispace.com |

Continuous Development of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules like this compound in a single step from three or more starting materials. scispace.commdpi.com This approach is highly valued for its atom economy, procedural simplicity, and efficiency. frontiersin.org The future of MCRs in this field lies in creating more sophisticated and versatile reaction cascades.

Emerging research avenues include:

Novel MCR Pathways: Chemists are continually exploring new combinations of starting materials to access novel quinazoline scaffolds. For example, one-pot syntheses involving isatoic anhydrides, amines, and benzylic alcohols (as precursors to aldehydes) are being developed to create 2-aryl quinazolinones directly. mdpi.comresearchgate.net

Catalyst Innovation: The development of novel catalysts, such as copper-based systems, is enabling new types of MCRs. These catalysts can facilitate complex bond formations, like the cycloaddition of azides with alkynes followed by cyclocondensation, to produce highly functionalized quinazolinones. mdpi.com

Asymmetric MCRs: A significant frontier is the development of enantioselective MCRs to produce chiral this compound derivatives. This is crucial for developing drugs with higher specificity and potentially fewer side effects.

Flow Chemistry Integration: Combining MCRs with continuous flow chemistry setups can offer enhanced control over reaction parameters, improve safety, and facilitate large-scale production, which is essential for industrial applications.

Integration of Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new this compound-based molecules with desired biological activities. researchgate.net In silico approaches can significantly reduce the time and cost associated with drug discovery by predicting the properties and interactions of candidate molecules before they are synthesized. nih.gov

Future developments in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models will be further refined to more accurately predict the biological activity of novel this compound analogues based on their structural features. mdpi.com These models help identify which chemical modifications are most likely to enhance potency.

Molecular Docking Studies: Advanced docking simulations will provide deeper insights into how this compound derivatives bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov This information is critical for designing molecules with improved affinity and selectivity.

Pharmacophore Modeling: By identifying the essential structural features (pharmacophore) required for a molecule to exert a specific biological effect, researchers can design new derivatives of this compound that fit the model and are more likely to be active.

Machine Learning and AI: The integration of artificial intelligence and machine learning algorithms can analyze vast datasets to identify complex patterns and predict the properties of new compounds with even greater accuracy, accelerating the design-synthesis-testing cycle.

| Computational Tool | Primary Function | Key Output/Insight | Impact on Research |

|---|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. mdpi.com | Correlation between structural descriptors and activity (e.g., IC50). | Prioritizes synthesis of compounds with high predicted potency. |

| Molecular Docking | Simulates the binding of a ligand to a biological target. nih.gov | Binding mode, affinity scores, key intermolecular interactions. nih.gov | Guides structural modifications to improve target binding. |

| Pharmacophore Modeling | Identifies essential 3D features for biological activity. | A 3D map of essential chemical features (e.g., H-bond donors/acceptors). | Serves as a template for designing novel active compounds. |

| Machine Learning/AI | Analyzes large datasets to predict properties and synthetic routes. | Predictions of activity, toxicity, and optimal reaction conditions. | Accelerates the entire drug discovery pipeline. |

Expanding the Chemical Diversity of the this compound Core

While the this compound scaffold is a valuable starting point, its therapeutic potential can be significantly enhanced by systematic structural modifications. nih.govnih.gov Future research will focus on creating libraries of analogues by introducing a wide range of substituents at various positions on the quinazoline ring to fine-tune its physicochemical and pharmacological properties. frontiersin.orgnih.gov

Key strategies for expanding chemical diversity include:

Substitution at N-3 and C-4 Positions: The introduction of different aryl, alkyl, or heterocyclic groups at the N-3 position, and various amines at the C-4 position, has been shown to be critical for modulating biological activity. actascientific.com

Fusion of Heterocyclic Rings: Incorporating other heterocyclic systems, such as triazoles, coumarins, or benzothiazoles, onto the quinazoline framework can lead to hybrid molecules with synergistic or entirely new biological activities. nih.govresearchgate.netnih.gov

Systematic Chemical Diversity (SCD): Applying concepts like SCD, which involves the systematic variation of regiochemistry and stereochemistry, can lead to the creation of more complex and three-dimensional quinazoline structures, moving beyond traditional flat aromatic systems. nih.gov

Bioisosteric Replacement: Replacing the p-tolyl group at the C-2 position with other bioisosteres (substituents with similar physical or chemical properties) could lead to analogues with improved metabolic stability, potency, or reduced toxicity.

This multi-pronged approach, combining green synthesis, advanced reaction strategies, computational design, and systematic diversification, will continue to drive innovation in the field of this compound research, paving the way for the discovery of next-generation therapeutic agents.

Q & A

Basic: What are the common synthetic methodologies for preparing 2-(P-Tolyl)quinazoline, and how do reaction conditions influence yield?

Answer:

this compound is typically synthesized via cyclocondensation of 2-aminobenzonitrile with p-toluoyl chloride under reflux in sulfolane, followed by chlorination with PCl₅ . Key factors affecting yield include:

- Temperature: Prolonged heating (>10 hours at 100°C) improves cyclization but may degrade sensitive intermediates.

- Catalyst: Use of PCl₅ enhances electrophilic substitution but requires careful stoichiometry to avoid side reactions.

- Purification: Flash chromatography (silica gel, CHCl₃/MeOH gradient) is critical for isolating pure products .

| Example Reaction | Yield | Conditions |

|---|---|---|

| Cyclocondensation + Chlorination | 46% | 100°C, 16 hr, PCl₅ |

| One-pot iodination-cyanation | 84% | 120°C, THF, NaOtBu |

Basic: How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Answer:

Structural confirmation involves:

- ¹H/¹³C NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and the p-tolyl methyl group (δ 2.4 ppm) .

- HRMS: Exact mass analysis (e.g., [M+H]⁺ at m/z 297.1234) ensures molecular formula accuracy.

- X-ray crystallography: Resolves regioselectivity in substituted derivatives .

Advanced: What biological activities are associated with this compound derivatives, and how do substituents modulate efficacy?

Answer:

- Anti-inflammatory activity: The quinazoline core inhibits COX-2 via π-π stacking with hydrophobic pockets .

- Antimicrobial action: Electron-withdrawing groups (e.g., -Cl at C4) enhance activity against S. aureus (MIC 8 µg/mL) .

- SAR Trends:

Advanced: How can researchers optimize regioselective functionalization of this compound?

Answer:

Regioselectivity is controlled by:

- Directing groups: Cyano groups at C6 direct iodination to C5 via steric and electronic effects .

- Catalytic systems: Pd(OAc)₂ with ligands (e.g., XPhos) enables C–H activation at C7 for cross-coupling reactions .

- Solvent effects: Polar aprotic solvents (e.g., DMF) favor electrophilic substitution over nucleophilic pathways.

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE: EN 374-certified nitrile gloves and flame-retardant lab coats to prevent dermal exposure .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (H335 hazard) .

- Waste disposal: Segregate halogenated waste for incineration to avoid environmental release .

Advanced: How do computational models predict the binding modes of this compound to therapeutic targets?

Answer:

- Docking studies: Molecular dynamics simulations (e.g., AutoDock Vina) reveal preferential binding to ATP pockets in kinases (ΔG ≈ -9.2 kcal/mol) .

- QSAR models: Hammett constants (σ) of substituents correlate with IC₅₀ values in enzyme inhibition assays (R² > 0.85) .

Advanced: How should researchers address contradictory data in the biological evaluation of quinazoline derivatives?

Answer:

- Reproducibility: Validate assays using positive controls (e.g., celecoxib for COX-2) and triplicate measurements .

- Meta-analysis: Cross-reference results with structural analogs (e.g., 2-(pyridin-3-yl) derivatives) to identify outliers .

- Mechanistic studies: Use knock-out cell lines to confirm target specificity and rule off-target effects .

Basic: What are the stability considerations for storing this compound, and how does decomposition affect experimental outcomes?

Answer:

- Storage: -80°C in anhydrous DMSO prevents hydrolysis; shelf life >1 year .

- Degradation products: Hydrolysis under humid conditions generates 2-aminobenzoic acid, which skews bioassay results .

Advanced: What strategies enable scalable synthesis of this compound without compromising purity?

Answer:

- Flow chemistry: Continuous reactors reduce reaction times (≤2 hours) and improve heat management .

- Green solvents: Switch from sulfolane to cyclopentyl methyl ether (CPME) enhances recyclability and reduces toxicity .

Advanced: How do steric and electronic effects influence the photophysical properties of this compound?

Answer:

- Fluorescence quenching: Electron-donating groups (e.g., -OCH₃) increase quantum yield (Φ = 0.42) by reducing non-radiative decay .

- Aggregation-induced emission (AIE): Bulky substituents at C4 restrict molecular rotation, enhancing solid-state luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.